(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate

Catalog No.
S768069
CAS No.
134167-07-0
M.F
C10H19NO5
M. Wt
233.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methox...

CAS Number

134167-07-0

Product Name

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate

IUPAC Name

methyl (2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Molecular Formula

C10H19NO5

Molecular Weight

233.26 g/mol

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(13)11-7(6-14-4)8(12)15-5/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1

InChI Key

VKRNQTKSNGIWBV-ZETCQYMHSA-N

SMILES

CC(C)(C)OC(=O)NC(COC)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(COC)C(=O)OC

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COC)C(=O)OC

Peptide Synthesis:

This compound serves as a valuable building block for the synthesis of peptides containing the (S)-O-methyl alanine residue. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for the selective manipulation of other functionalities within the peptide chain while keeping the amino group masked. Once the peptide sequence is assembled, the Boc group can be selectively removed under specific conditions, revealing the free amine group for further reactions.

Asymmetric Catalysis:

This molecule can be employed as a chiral auxiliary in asymmetric catalysis. The presence of the chiral center and the functional groups within the molecule can influence the reaction outcome, favoring the formation of a specific enantiomer of the desired product. This can be particularly valuable in the synthesis of chiral drugs and other fine chemicals.

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate is a chiral compound featuring a tert-butoxycarbonyl protecting group on the amino functionality. Its molecular formula is C₉H₁₈N₂O₄, and it is primarily utilized in organic synthesis, particularly in peptide synthesis and drug development. The tert-butoxycarbonyl group serves as a protective moiety that stabilizes the amino group during various

  • Oxidation: Under specific conditions, it can be oxidized to yield different products.
  • Reduction: Functional groups within the molecule can be reduced to modify their properties.
  • Substitution: The tert-butoxycarbonyl group can be replaced with other protecting groups or functional groups depending on the reaction conditions.

Common reagents involved include di-tert-butyl dicarbonate for protection of the amino group and trifluoroacetic acid for deprotection.

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate exhibits significant biochemical interactions. It is known to interact with enzymes such as proteases and peptidases, which are crucial for peptide bond formation and cleavage. The protective tert-butoxycarbonyl group allows for selective reactions, making it valuable in synthesizing peptides with high specificity and stability.

The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate typically involves:

  • Protection of the Amino Group: The amino acid is reacted with di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide.
  • Esterification: The resulting Boc-protected amino acid can then undergo esterification with methanol to form the methyl ester derivative.
  • Purification: The product is purified using techniques such as chromatography to obtain high purity levels suitable for further applications .

N-tert-butoxycarbonyl-L-alanineContains a Boc group on alaninePeptide synthesisN-tert-butoxycarbonyl-L-phenylalanineBoc-protected phenylalanineOrganic synthesisN-tert-butoxycarbonyl-L-lysineBoc-protected lysinePeptide synthesisMethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoateHydroxy group instead of methoxyBiochemical research

These compounds are utilized similarly but differ based on their side chains or functional groups, which dictate their specific applications and reactivity profiles. The unique combination of the methoxy group and the tert-butoxycarbonyl protection in (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate makes it particularly valuable for certain synthetic pathways where selectivity and stability are paramount .

Studies have shown that (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate interacts effectively with various enzymes involved in peptide synthesis. Its ability to protect the amino group enhances its utility in creating stable peptide bonds without unwanted side reactions. This specificity is crucial for producing peptides that require precise structural configurations .

XLogP3

0.7

Wikipedia

Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate

Dates

Modify: 2023-08-15

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